

Application Notes: Live-Cell Imaging with TCO-PEG24-acid and Tetrazine Dyes

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Compound of Interest

Compound Name: TCO-PEG24-acid

Cat. No.: B15544463

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Introduction

Live-cell imaging using bioorthogonal chemistry has revolutionized the study of dynamic cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a cornerstone of this field, offering exceptionally rapid kinetics and high specificity within the complex environment of a living cell. [1][2][3] This "click chemistry" approach allows for the precise labeling of biomolecules without the need for cytotoxic copper catalysts, making it ideal for real-time imaging studies. [3][4][5]

TCO-PEG24-acid is a valuable reagent in this workflow. It features a reactive TCO moiety for ligation with tetrazines and a 24-unit polyethylene glycol (PEG) spacer that significantly enhances aqueous solubility. [6][7] The terminal carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules of interest, such as antibodies or ligands, using standard amide coupling chemistry. [6][8]

A key advantage of this system is its fluorogenic potential. Many tetrazine-dye conjugates are designed to be "dark," where the tetrazine quenches the fluorophore's emission. [2][9][10] Upon the rapid and irreversible reaction with a TCO group, the tetrazine is consumed, leading to a substantial increase in fluorescence. [10][11] This "turn-on" mechanism dramatically improves the signal-to-noise ratio and often enables no-wash imaging, simplifying experimental workflows and minimizing cellular stress. [3][12][13]

Quantitative Data Summary

The efficiency of live-cell imaging using the TCO-tetrazine ligation depends on the reaction kinetics and the photophysical properties of the chosen dye. The following tables summarize key quantitative data for reagent specifications and typical reaction parameters.

Table 1: **TCO-PEG24-acid** Specifications

Property	Value	Reference
Full Name	trans-Cyclooctene-PEG24-acid	[6] [7]
Molecular Weight	~1298.6 g/mol	[6] [7]
Reactive Group 1	trans-Cyclooctene (TCO)	[6]
Reactive Group 2	Carboxylic Acid (-COOH)	[6]
Solubility	Water, DMF, DMSO	[6] [14]
Storage	-20°C, protect from moisture and light	[6]
Key Feature	Hydrophilic PEG spacer enhances solubility	[6] [15]

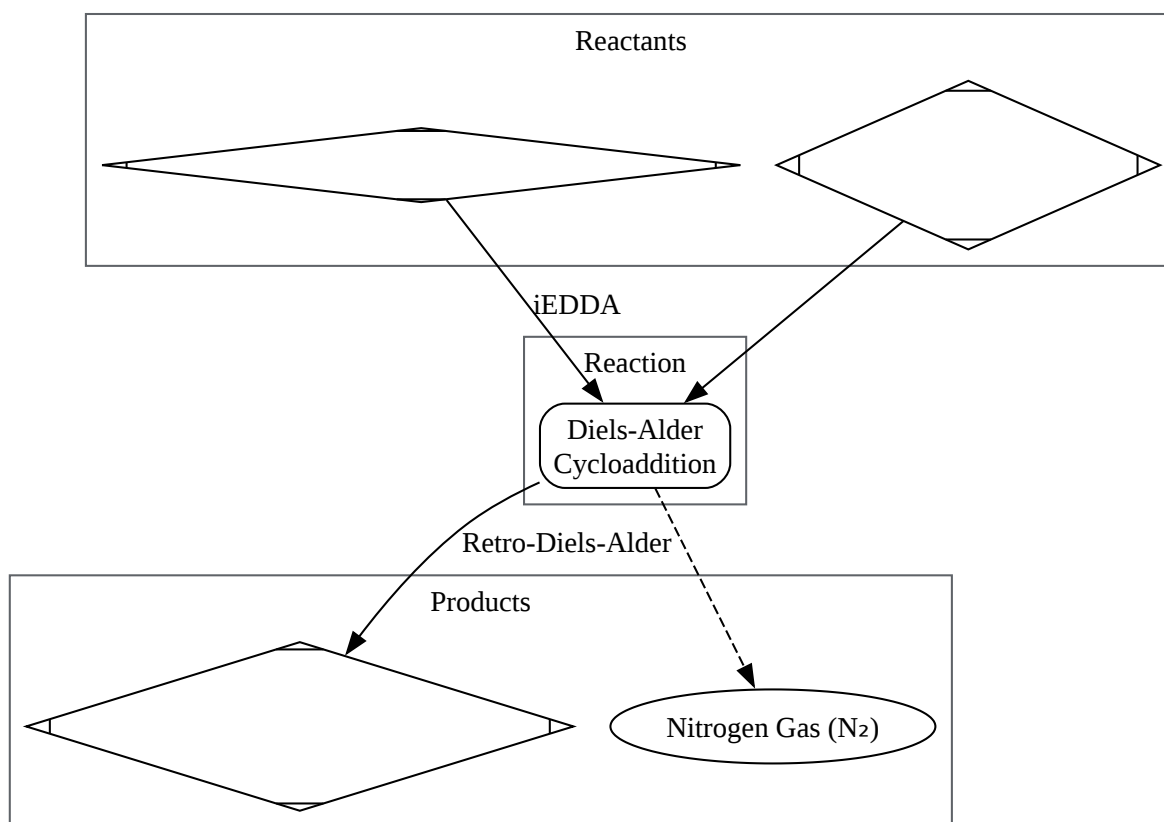
Table 2: Properties of Common Cell-Permeable Tetrazine Dyes

Dye Class	Excitation (nm)	Emission (nm)	Turn-on Ratio	Key Features	Reference(s)
Rhodamine	~550 - 590	~570 - 610	High	Bright, photostable, available in cell-permeable and impermeable forms.	[9] [12] [13]
Silicon-Rhodamine (SiR)	~640 - 660	~660 - 680	High	Far-red emission minimizes cellular autofluorescence; good for deep imaging.	[2] [12] [16]
Cyanine (e.g., Cy3, Cy5)	~550 / 650	~570 / 670	Variable	Widely used, bright fluorophores.	[17] [18]
BODIPY	~500	~512	Up to 22-fold	Bright, sharp emission spectra.	[11] [13]

Table 3: Typical Experimental Parameters for Live-Cell Labeling

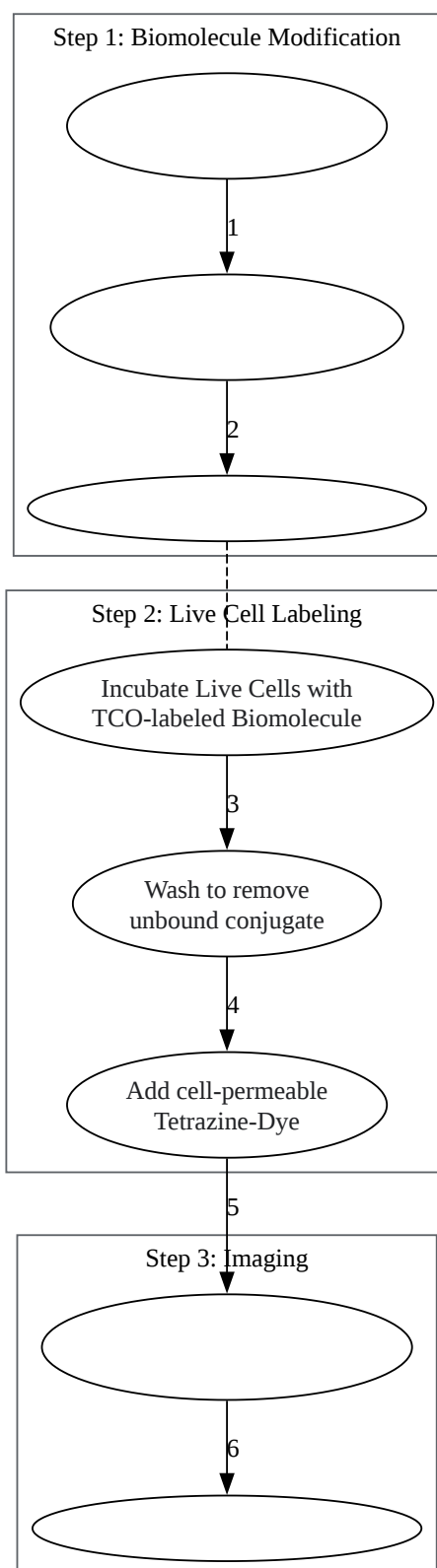
Parameter	Value / Range	Notes	Reference(s)
Tetrazine Dye Conc.	0.5 - 20 μ M	Optimal concentration is target-dependent and should be determined empirically.	[17] [19]
Incubation Time	5 - 60 minutes	The reaction is very fast; longer times may increase background.	[5] [18] [20]
Incubation Temperature	Room Temp. or 37°C	Reaction proceeds efficiently at both temperatures.	[5] [18]
Reaction pH	6.0 - 9.0	The ligation is robust across a wide physiological pH range.	[5]
Wash Steps	2-3x with PBS/Media	Often required to remove unbound dye, though "no-wash" imaging is possible with fluorogenic probes.	[17] [20]

Visualized Workflows and Mechanisms



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Caption: Bioorthogonal TCO-Tetrazine Ligation Mechanism.



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Caption: Experimental workflow for live-cell surface labeling.

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG24-acid to an Antibody

This protocol describes the modification of a primary amine-containing biomolecule (e.g., an antibody) with **TCO-PEG24-acid** using EDC/NHS chemistry.

Materials:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG24-acid**
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous DMSO
- Reaction Buffer: PBS, pH 7.4
- Spin desalting columns

Procedure:

- Reagent Preparation:
 - Prepare a 10 mg/mL solution of the antibody in Reaction Buffer.
 - Immediately before use, prepare 10 mM stock solutions of **TCO-PEG24-acid**, EDC, and Sulfo-NHS in anhydrous DMSO.
- Activation of **TCO-PEG24-acid**:
 - In a microcentrifuge tube, combine a 50-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS with a 10-fold molar excess of **TCO-PEG24-acid** relative to the antibody.

- Incubate for 15 minutes at room temperature to activate the carboxylic acid.
- Conjugation Reaction:
 - Add the activated **TCO-PEG24-acid** mixture directly to the antibody solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Purification:
 - Remove unreacted TCO reagent and byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS, according to the manufacturer's instructions.
- Characterization and Storage:
 - Determine the concentration of the purified TCO-labeled antibody using a standard protein assay (e.g., BCA).
 - Store the conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Protocol 2: Live-Cell Imaging of Surface Proteins

This protocol details the labeling and imaging of live cells using a TCO-modified antibody (from Protocol 1) and a fluorogenic tetrazine dye.

Materials:

- Adherent or suspension cells cultured in appropriate medium
- TCO-labeled antibody (from Protocol 1)
- Cell-permeable, fluorogenic tetrazine dye (e.g., SiR-Tetrazine)
- Complete cell culture medium
- Wash Buffer: PBS (pH 7.4) or live-cell imaging buffer

- Fluorescence microscope with appropriate filters and environmental control (37°C, 5% CO₂)

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or multi-well plate suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.
- Primary Labeling (TCO Handle Installation):
 - Dilute the TCO-labeled antibody in pre-warmed complete culture medium to a final concentration of 1-10 µg/mL.
 - Remove the culture medium from the cells and add the antibody solution.
 - Incubate for 30-60 minutes at 37°C.
- Washing:
 - Gently aspirate the antibody solution and wash the cells three times with warm Wash Buffer to remove any unbound antibody.
- Secondary Labeling (Tetrazine-Dye Reaction):
 - Prepare a 1-5 µM solution of the tetrazine dye in pre-warmed culture medium.
 - Add the tetrazine-dye solution to the cells.
 - Incubate for 10-30 minutes at 37°C, protected from light.[\[13\]](#)[\[18\]](#)
- Final Wash and Imaging:
 - (Optional) For dyes with low fluorogenicity or to improve signal-to-noise, wash the cells twice with warm Wash Buffer. For highly fluorogenic probes, this step may be omitted ("no-wash").[\[3\]](#)[\[12\]](#)
 - Add fresh, pre-warmed imaging buffer or culture medium to the cells.

- Immediately proceed to live-cell imaging on the fluorescence microscope, using laser lines and emission filters appropriate for the chosen fluorophore. Acquire images using time-lapse mode to observe dynamic processes.

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